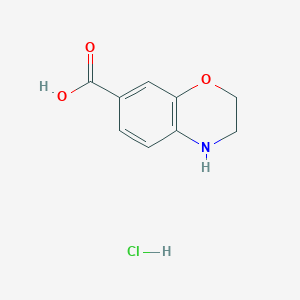

3,4-Dihydro-2h-1,4-benzoxazine-7-carboxylic acid hydrochloride

Description

Properties

IUPAC Name |

3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3.ClH/c11-9(12)6-1-2-7-8(5-6)13-4-3-10-7;/h1-2,5,10H,3-4H2,(H,11,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIDZKOMVRCUBFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(N1)C=CC(=C2)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid hydrochloride typically involves the reaction of 2-aminophenol with formaldehyde and a carboxylic acid derivative. This reaction proceeds through a Mannich-type condensation, followed by cyclization to form the benzoxazine ring . The reaction conditions often require a Lewis acid catalyst and an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound can be achieved through solventless synthesis, where reactants are mixed and heated above their melting points using paraformaldehyde to maintain stoichiometry . This method is advantageous due to its high yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution

The benzoxazine core undergoes reactions at reactive positions (C-3 and nitrogen):

-

Vilsmeier-Haack Reaction : Treatment with POCl₃/DMF forms 3-chloro derivatives (e.g., 57 ), which react with bifunctional nucleophiles like aminopyrazoles to yield fused heterocycles (Scheme 20) .

-

Allylic Substitution : Palladium-catalyzed tandem allylic substitution using WingPhos ligand produces chiral vinyl-substituted derivatives with >99% enantiomeric excess .

Cyclocondensation

Reactive intermediates form fused heterocyclic systems:

| Reactant | Product | Conditions |

|---|---|---|

| 3-Chloro-1,4-benzoxazine (57 ) | Pyrazolo[4,3-b]benzoxazine (58 ) | Aminopyrazole, DMF, 80°C |

| 2-Hydroxyethylbenzoxazinone (18 ) | Benzofused oxazepines | α-Bromo-γ-butyrolactone |

Functional Group Transformations

The carboxylic acid group participates in classic reactions:

-

Esterification : Reacts with alcohols (ROH) under acid catalysis to form esters (e.g., ethyl 3-oxo-2-carboxylate).

-

Amide Formation : Couples with amines (e.g., H₂N-NH₂) via carbodiimide-mediated activation .

Mechanistic Insights

-

Cyclization Mechanism : Intramolecular nucleophilic attack by the phenolic oxygen on the aziridine ring, followed by copper-mediated C–N bond formation (Figure 1) .

-

Electrophilic Aromatic Substitution : The electron-rich benzoxazine ring directs substituents to para positions relative to the oxygen atom .

Table 1: Key Synthetic Routes

Table 2: Biological Activity of Derivatives

| Compound | Target | IC₅₀ (µM) | Activity |

|---|---|---|---|

| Pyrazolobenzoxazine (58 ) | BRD4 Bromodomain | 1.5 | Antiproliferative |

| HDAC Inhibitor (7f) | HDAC Enzymes | 1.8 | Apoptosis induction |

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical identifiers:

- IUPAC Name : 3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylic acid hydrochloride

- Molecular Formula : C₉H₉ClN₂O₃

- CAS Number : 2225154-32-3

- Molecular Weight : 193.16 g/mol

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have indicated that 3,4-dihydro-2H-1,4-benzoxazine derivatives exhibit significant anticancer properties. The compounds have been shown to inhibit tumor growth in various cancer cell lines by inducing apoptosis and disrupting the cell cycle. For example, a study demonstrated that certain benzoxazine derivatives could effectively reduce the viability of breast cancer cells by targeting specific signaling pathways involved in cell proliferation .

2. Neuroprotective Effects

The compound has also been investigated for its neuroprotective capabilities. Research suggests that it may help mitigate oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism involves the modulation of antioxidant enzymes and inflammatory cytokines .

Material Science Applications

1. Polymer Chemistry

3,4-Dihydro-2H-1,4-benzoxazine derivatives are utilized as curing agents in epoxy resins. Their incorporation into polymer matrices enhances thermal stability and mechanical properties. Studies have shown that these compounds improve the cross-linking density of epoxy systems, resulting in materials with superior heat resistance and durability .

2. Coating Technologies

The compound is also applied in developing advanced coatings with improved adhesion and corrosion resistance. The unique structure allows for better interaction with substrates, making it suitable for protective coatings in various industrial applications .

Synthesis and Functionalization

The synthesis of 3,4-dihydro-2H-1,4-benzoxazine derivatives typically involves cyclization reactions of phenolic compounds with carboxylic acids or their derivatives. Recent advancements have focused on optimizing these synthetic routes to enhance yield and purity while minimizing environmental impact through greener chemistry approaches .

Case Studies

Mechanism of Action

The mechanism of action of 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid hydrochloride involves its interaction with specific molecular targets. For instance, it can act as an allosteric enhancer of agonist activity at the A1 adenosine receptor, influencing various cellular pathways . The compound’s effects are mediated through its binding to these receptors, leading to changes in cellular signaling and function .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Effects on Reactivity and Stability

6-Chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid

- Structure : A chlorine substituent at position 6 and a ketone group at position 3.

- Key Properties :

- Reactivity : The electron-withdrawing chlorine atom directs electrophilic substitution to position 5, while the 3-oxo group facilitates nucleophilic attacks .

4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid (CAS 90563-93-2)

- Structure : A methyl group at position 4 on the benzoxazine ring.

- Key Properties :

Ethyl 4-Benzyl-6-bromo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

Physicochemical and Spectral Data Comparison

Biological Activity

3,4-Dihydro-2H-1,4-benzoxazine-7-carboxylic acid hydrochloride is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the current understanding of its biological activity, including synthesis, cytotoxicity, and receptor interactions.

- Molecular Formula : C9H9ClN2O3

- Molecular Weight : 179.17 g/mol

- CAS Number : 98491-38-4

- Structural Formula :

Synthesis

The synthesis of 3,4-dihydro-2H-benzoxazine derivatives often involves the condensation of appropriate amines and phenolic compounds under acidic conditions. The resulting compounds have been subjected to various modifications to enhance their biological properties.

Cytotoxicity Studies

Research indicates that derivatives of 3,4-dihydro-2H-benzoxazine exhibit varying degrees of cytotoxicity against different cancer cell lines. A notable study evaluated the cytotoxic effects using the MTT assay on several tumor cell lines:

| Compound | Cell Line | CC50 (µM) | Observations |

|---|---|---|---|

| 1a | A549 | >100 | Non-cytotoxic |

| 1b | Jurkat | 25 | Moderate cytotoxicity |

| 1c | SK-BR-3 | >100 | Resistant |

| 1d | COLO201 | 15 | High sensitivity; induces G2/M phase arrest |

The compound 1d demonstrated significant cytotoxic activity and was further investigated for its mechanism of action, revealing a dose-dependent effect that leads to cell cycle arrest in sensitive cell lines .

The biological activity of these compounds is often attributed to their ability to interact with specific receptors or pathways involved in cell proliferation and apoptosis. For instance, studies have shown that certain benzoxazine derivatives can act as antagonists at adenosine receptors, which play a crucial role in tumor growth regulation .

Case Study 1: Antitumor Activity

In a study published in MDPI, researchers synthesized several benzoxazine derivatives and tested their effects on human cancer cell lines. The results indicated that compound 1d exhibited potent antitumor activity against COLO201 cells by inducing apoptosis through mitochondrial pathways. Flow cytometry analysis revealed that treatment with this compound led to an increase in sub-G1 phase cells, indicative of apoptosis .

Case Study 2: Neuropharmacological Effects

Another area of investigation has been the neuropharmacological effects of benzoxazine derivatives. Research involving animal models demonstrated that certain compounds could modulate dopamine receptor activity, suggesting potential applications in treating neurodegenerative diseases such as Parkinson's disease .

Q & A

What synthetic strategies are recommended for preparing 3,4-Dihydro-2H-1,4-benzoxazine-7-carboxylic acid hydrochloride?

Methodological Answer:

- Core Benzoxazine Formation : Use cyclization of substituted o-aminophenol derivatives with carbonyl sources (e.g., glyoxalic acid) under acidic conditions to construct the benzoxazine ring. Evidence from structurally similar compounds suggests microwave-assisted synthesis improves yield .

- Carboxylic Acid Introduction : Introduce the carboxylic acid group via Friedel-Crafts acylation or carboxylation at the 7-position using directed ortho-metalation strategies.

- Hydrochloride Salt Formation : React the free base with HCl in anhydrous ethanol, followed by recrystallization in ethanol/water (1:1) to isolate the hydrochloride salt .

How can researchers achieve >98% purity for this compound, and what analytical methods validate it?

Methodological Answer:

- Purification : Use preparative HPLC with a C18 column (mobile phase: acetonitrile/0.1% trifluoroacetic acid) or recrystallization from ethanol-water mixtures .

- Validation :

- HPLC-UV : Monitor purity at 254 nm; compare retention time to a certified reference standard.

- Elemental Analysis : Confirm C, H, N, and Cl content matches theoretical values (±0.4% tolerance) .

- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion peaks ([M+H]+ and [M+Cl]− adducts) .

What spectroscopic techniques are optimal for characterizing the hydrochloride salt form?

Methodological Answer:

- 1H/13C NMR : Identify benzoxazine ring protons (δ 3.8–4.5 ppm for CH2-N-CH2) and carboxylic acid protons (broad signal at δ 12–14 ppm, absent in D2O exchange). Use DEPT-135 to distinguish CH3/CH2 groups .

- IR Spectroscopy : Confirm O-H stretch (2500–3000 cm⁻¹ for carboxylic acid) and benzoxazine C-O-C asymmetric stretch (1250 cm⁻¹) .

- X-ray Diffraction : Resolve crystal structure to confirm protonation state and salt formation (if single crystals are obtainable) .

How should researchers address discrepancies in reported solubility data across solvents?

Methodological Answer:

- Systematic Solubility Testing : Perform equilibrium solubility studies in buffered solutions (pH 1–12) at 25°C and 37°C. Use HPLC to quantify dissolved compound .

- Polymorph Screening : Assess if different crystalline forms exist via DSC/TGA. Recrystallize using solvents like methanol, acetonitrile, or ethyl acetate to isolate stable polymorphs .

What safety protocols are critical for handling this compound in the lab?

Methodological Answer:

- PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods for weighing and synthesis steps .

- Spill Management : Neutralize acidic residues with sodium bicarbonate; collect solid waste in approved containers.

- Storage : Store at 2–8°C in airtight, light-resistant containers with desiccant to prevent hydrolysis .

How to design stability studies to identify degradation pathways under stress conditions?

Methodological Answer:

- Forced Degradation : Expose the compound to heat (60°C), humidity (75% RH), UV light (254 nm), and acidic/alkaline hydrolysis (0.1M HCl/NaOH).

- Analytical Monitoring : Use HPLC-MS to detect degradation products (e.g., decarboxylation or ring-opening derivatives). Compare fragmentation patterns to reference libraries .

What computational approaches predict the reactivity of the benzoxazine ring?

Methodological Answer:

- DFT Calculations : Optimize molecular geometry at the B3LYP/6-31G* level to analyze electron density distribution and nucleophilic/electrophilic sites .

- Molecular Dynamics : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to model reaction pathways for functionalization .

How are common synthesis impurities identified and quantified?

Methodological Answer:

- Impurity Profiling : Use HPLC with a gradient elution (water/acetonitrile + 0.1% formic acid) to separate by-products like uncyclized intermediates or positional isomers .

- Reference Standards : Compare retention times and MS/MS spectra to commercially available impurities (e.g., des-carboxy analogs) .

What strategies validate the enantiomeric purity of chiral derivatives?

Methodological Answer:

- Chiral HPLC : Use a Chiralpak IA-3 column with hexane/isopropanol (80:20) to resolve enantiomers. Monitor optical rotation with a polarimeter .

- Enzymatic Assays : Incubate with esterase enzymes; enantioselective hydrolysis rates indicate configuration .

How to determine the pKa of the carboxylic acid group experimentally?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.